molecular formula C20H33NO B1389350 N-(Cyclohexylmethyl)-4-(heptyloxy)aniline CAS No. 1040689-80-2

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Cat. No.: B1389350
CAS No.: 1040689-80-2
M. Wt: 303.5 g/mol
InChI Key: UWFZNEDLGVXRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a cyclohexylmethyl group attached to the nitrogen atom and a heptyloxy group attached to the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-heptyloxyaniline, is prepared by reacting 4-nitroaniline with heptyl bromide in the presence of a base such as potassium carbonate.

    Reductive Amination: The 4-heptyloxyaniline is then subjected to reductive amination with cyclohexylmethylamine. This reaction is usually carried out in the presence of a reducing agent like sodium triacetoxyborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group and the heptyloxy group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexylmethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a heptyloxy group.

    N-(Cyclohexylmethyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a heptyloxy group.

Uniqueness

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is unique due to the presence of the long heptyloxy chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other aniline derivatives and can lead to different chemical and biological properties.

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-2-3-4-5-9-16-22-20-14-12-19(13-15-20)21-17-18-10-7-6-8-11-18/h12-15,18,21H,2-11,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFZNEDLGVXRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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